Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-
Overview
Description
Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- is a complex organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell survival. By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
Uniqueness
Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- stands out due to its unique combination of a phenol group with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-2-phenylpyrazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-26-18-13-11-16(12-14-18)20-15-21(19-9-5-6-10-22(19)25)24(23-20)17-7-3-2-4-8-17/h2-15,25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKGDOBKNOWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00786938 | |
Record name | 6-[5-(4-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00786938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40277-72-3 | |
Record name | 6-[5-(4-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00786938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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